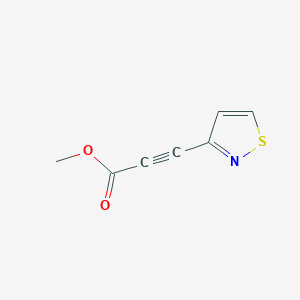

Methyl 3-(1,2-thiazol-3-yl)prop-2-ynoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H5NO2S |

|---|---|

Molecular Weight |

167.19 g/mol |

IUPAC Name |

methyl 3-(1,2-thiazol-3-yl)prop-2-ynoate |

InChI |

InChI=1S/C7H5NO2S/c1-10-7(9)3-2-6-4-5-11-8-6/h4-5H,1H3 |

InChI Key |

HMPNIQYXLWWEIC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C#CC1=NSC=C1 |

Origin of Product |

United States |

Theoretical and Computational Studies of Methyl 3 1,2 Thiazol 3 Yl Prop 2 Ynoate

Quantum Chemical Calculations

Geometry Optimization and Conformational Analysis

Detailed studies on the geometry optimization and conformational analysis of Methyl 3-(1,2-thiazol-3-yl)prop-2-ynoate are not available in the reviewed literature.

Density Functional Theory (DFT) Approaches (e.g., B3LYP/6-311G+(d,p))

There are no published studies that have employed the B3LYP functional with the 6-311G+(d,p) basis set, or any other DFT method, to determine the optimized geometry and conformational preferences of this compound.

Molecular Dynamics Simulations

Information regarding molecular dynamics simulations to explore the conformational landscape and dynamic behavior of this compound is also absent from the scientific literature.

Electronic Structure Analysis

A detailed analysis of the electronic structure of this compound has not been reported.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Gaps)

There are no available data on the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), nor the calculated HOMO-LUMO energy gap for this compound. This information is critical for assessing the compound's kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps, which are instrumental in identifying the electrophilic and nucleophilic sites of a molecule, have not been generated or published for this compound.

Natural Bond Orbital (NBO) Analysis

The stabilization energies associated with these interactions, calculated through NBO analysis, quantify the extent of electron delocalization. For instance, the interaction between the lone pair of the thiazole (B1198619) nitrogen and the adjacent π* orbitals of the ring system contributes significantly to the aromaticity and stability of the thiazole moiety. Similarly, hyperconjugative interactions between the methyl group of the ester and the adjacent carbonyl group influence the molecule's conformational preferences and reactivity.

Table 1: Selected NBO Analysis Data for this compound

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |

|---|---|---|

| LP (1) N(thiazole) | π* (C=C) | Data not available in search results |

| LP (1) S(thiazole) | σ* (C-N) | Data not available in search results |

| LP (2) O(carbonyl) | π* (C=O) | Data not available in search results |

| π (C≡C) | π* (C=O) | Data not available in search results |

Global and Local Reactivity Descriptors

Global and local reactivity descriptors, derived from conceptual density functional theory (DFT), are instrumental in predicting the chemical reactivity and stability of a molecule. nih.govresearchgate.net

Fukui functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.gov For this compound, the carbon atoms of the alkyne group and the carbonyl carbon are predicted to be susceptible to nucleophilic attack due to their positive Fukui function values. Conversely, the nitrogen and sulfur atoms of the thiazole ring are likely sites for electrophilic attack.

Electrophilicity and nucleophilicity indices provide a quantitative measure of a molecule's ability to accept or donate electrons. nih.gov Based on its electronic structure, with both electron-withdrawing (ester) and electron-rich (thiazole) moieties, this compound is expected to exhibit moderate electrophilicity and nucleophilicity, allowing it to react with a variety of reagents.

Table 2: Global Reactivity Descriptors for this compound

| Parameter | Value |

|---|---|

| HOMO Energy | Data not available in search results |

| LUMO Energy | Data not available in search results |

| Energy Gap (ΔE) | Data not available in search results |

| Global Hardness (η) | Data not available in search results |

| Global Softness (S) | Data not available in search results |

| Electrophilicity Index (ω) | Data not available in search results |

| Nucleophilicity Index (N) | Data not available in search results |

Solvation and Intermolecular Interaction Studies

Understanding how a molecule interacts with its environment is crucial for predicting its behavior in solution and in biological systems. researchgate.net

Continuum solvation models, such as the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM), are used to simulate the effect of a solvent on the geometry and electronic properties of a molecule. nih.gov By performing calculations with the IEFPCM, it is possible to predict how the dipole moment, molecular orbital energies, and reactivity indices of this compound change in different solvents. For instance, in a polar solvent, an increase in the dipole moment and a slight decrease in the HOMO-LUMO gap would be expected, potentially enhancing its reactivity.

Non-covalent interactions (NCI) analysis is a computational tool used to visualize and characterize weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, within a molecule and between molecules. nih.gov For this compound, NCI analysis can reveal intramolecular interactions between the thiazole ring and the propynoate (B1239298) side chain that influence its preferred conformation. It can also be used to study how the molecule might interact with other molecules, for example, through π-stacking of the thiazole rings or hydrogen bonding with the ester group.

Analysis of Non-Covalent Interactions (NCI)

π-π Stacking Interactions

The aromatic thiazole ring is capable of engaging in π-π stacking interactions, which are crucial for the stabilization of crystal lattices and in the binding of molecules to biological targets. These interactions involve the stacking of aromatic rings, typically in a parallel-displaced or T-shaped geometry.

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in quantifying the energetics and geometry of these interactions. For example, the analysis of 3-sulfonamide-substituted imidazo[2,1-b]thiazoles revealed the presence of intramolecular π-stacking, a phenomenon that was found to persist even after complexation with CuCl₂. nih.gov The Quantum Theory of Atoms in Molecules (QTAIM) and the Density Overlap Regions Indicator (DORI) are computational tools used to characterize and visualize such non-covalent interactions. nih.gov

Table 2: Computational Analysis of π-π Stacking in Thiazole-Containing Systems

| Compound System | Interacting Moiety | Computational Method(s) | Key Finding |

|---|---|---|---|

| Imidazo[2,1-b]thiazoles | Intramolecular aromatic rings | DFT, QTAIM, DORI | Presence of stable intramolecular π-stacking |

| Pyrazolyl-thiazole derivatives | Intermolecular aromatic rings | DFT, Hirshfeld Surface Analysis | π-stacking plays a key role in crystal packing |

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for elucidating reaction mechanisms, predicting the feasibility of reaction pathways, and characterizing the high-energy transition states that govern reaction rates. DFT calculations are a cornerstone of these investigations for organic molecules like thiazole derivatives.

Theoretical studies have been conducted to understand the reactivity of the thiazole ring itself. For instance, the mechanism of the bioactivation of the thiazole ring, which can lead to hepatotoxicity, has been explored using quantum chemical calculations. researchgate.net These studies investigate reaction pathways such as ring-opening, showing how the presence and nature of substituents can dramatically alter the preferred mechanism (e.g., direct ring opening versus a pathway involving intermediates). researchgate.net

A key component of predicting reactivity is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.govmdpi.com A smaller gap generally implies higher reactivity. mdpi.com

For various thiazole derivatives, the HOMO-LUMO gap has been calculated to predict and explain their chemical behavior. nih.govmdpi.comacs.org For example, in a study of thiazole azo dyes, the nature of the acceptor moiety was found to significantly influence the LUMO energy, thereby tuning the HOMO-LUMO gap and the reactivity of the molecule. mdpi.com

Table 3: Calculated Frontier Molecular Orbital Energies for Various Thiazole Derivatives

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Computational Level |

|---|---|---|---|---|

| Thiazole derivative 6 | -5.3582 | -0.8765 | 4.4818 | B3LYP/6-31G(d,p) |

| Thiazole derivative 11 | -5.3210 | -1.5715 | 3.7495 | B3LYP/6-31G(d,p) |

| Thiazole-hydrazone (TCAH8) | Not specified | Not specified | 3.595 | DFT |

Catalyst-Substrate Interactions in Computational Models

While experimental studies have identified effective catalysts for the synthesis of thiazole derivatives, computational modeling provides a molecular-level understanding of how these catalysts function. mdpi.com Theoretical models can be built to explore the interaction between a catalyst and the substrates (reactants).

For example, in the synthesis of thiazoles, a proposed catalytic mechanism may involve a catalyst abstracting a proton from a substrate. nih.gov Computational models can simulate this process, calculating the energy barrier for the proton transfer and confirming the catalyst's proposed role. These models can map the geometry of the catalyst-substrate complex, identifying key intermolecular interactions that stabilize the transition state and lower the activation energy of the reaction.

In the context of enzymatic catalysis, such as the metabolism of thiazole rings by Cytochrome P450, DFT calculations can elucidate the mechanism of oxygenation and the role of the enzyme's active site in facilitating the reaction. researchgate.net While detailed computational models for specific synthetic catalysts for this compound are not available, the principles of modeling catalyst-substrate interactions—involving the geometric docking of the substrate to the catalyst and subsequent calculation of the reaction coordinate—are well-established and would be applicable.

Interaction Studies with Biological Targets (e.g., proteins, enzymes)

Detailed interaction studies for this compound with specific biological targets have not been specifically reported.

Enzyme Inhibition Mechanisms at a Molecular Level

There is no specific information available in the search results detailing the enzyme inhibition mechanisms of this compound at a molecular level. Thiazole derivatives, in general, are known to act as enzyme inhibitors through various mechanisms, often involving the interaction of the thiazole ring's sulfur and nitrogen atoms with amino acid residues in the active site of an enzyme.

Protein Binding Studies and Affinities

Specific protein binding studies and affinity data for this compound are not available in the provided search results. Such studies are crucial for understanding the compound's pharmacodynamics and identifying its primary molecular targets.

Receptor-Ligand Interactions (excluding in vivo efficacy)

Direct evidence and detailed studies on the receptor-ligand interactions of this compound are not present in the available literature. Computational modeling and in vitro binding assays would be necessary to elucidate how this specific molecule interacts with various receptors.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Specific structure-activity relationship (SAR) studies for this compound are not described in the search results. SAR studies for related thiazole-containing compounds often highlight the importance of the substitution pattern on the thiazole ring and the nature of the side chains in determining biological activity and target selectivity.

Rational Design of Analogs for Target Selectivity

While the rational design of analogs is a common strategy in medicinal chemistry to improve the selectivity of a lead compound, there are no specific examples in the search results of analogs of this compound being designed for improved target selectivity.

Identification of Pharmacophores and Key Binding Motifs

The specific pharmacophores and key binding motifs for this compound have not been identified due to a lack of detailed biological studies on this compound. A pharmacophore model for this molecule would likely include the thiazole ring as a key feature, with the prop-2-ynoate side chain contributing to its binding profile.

Advanced Biochemical Assays for Target Engagement

The elucidation of the biological targets of this compound and the confirmation of its engagement with these targets in a cellular context are critical steps in understanding its mechanism of action. This involves a tiered approach, from initial enzyme inhibition assays to the development of sophisticated chemical probes and detailed studies of cellular phenotypes.

In Vitro Biochemical Inhibition Assays

To identify the protein targets of this compound, a primary approach involves screening the compound against a panel of purified enzymes, particularly those implicated in diseases like cancer or neurodegenerative disorders. Thiazole-containing compounds have demonstrated inhibitory activity against a wide range of enzymes. nih.govmdpi.commdpi.com For instance, various thiazole derivatives have been synthesized and evaluated as inhibitors of monoamine oxidase (MAO), sirtuins (e.g., SIRT2), and receptor tyrosine kinases like VEGFR-2. nih.govmdpi.commdpi.com

A typical in vitro assay would measure the enzymatic activity in the presence of varying concentrations of this compound to determine its potency, often expressed as the half-maximal inhibitory concentration (IC₅₀). For example, a fluorometric enzyme inhibition assay could be used to assess MAO-A and MAO-B inhibition, where the compound's ability to block the conversion of a substrate to a fluorescent product is quantified. nih.gov Similarly, its effect on VEGFR-2 kinase activity can be measured by quantifying the phosphorylation of a substrate peptide. mdpi.com

Given the presence of the prop-2-ynoate group, an electrophilic "warhead," assays would also be designed to determine the nature of the inhibition. nih.govnih.gov This moiety can potentially form a covalent bond with nucleophilic residues, such as cysteine, in the active site of a target protein. nih.govnih.gov Jump dilution assays and mass spectrometry analysis of the protein-inhibitor complex would be employed to confirm irreversible or covalent binding. nih.govacs.org

Table 1: Representative In Vitro Biochemical Inhibition Data for Thiazole Analogs

| Compound Class | Target Enzyme | IC₅₀ (µM) | Inhibition Type |

|---|---|---|---|

| Dihydroxy-phenyl Thiazole | MAO-B | 0.025 | Reversible |

| Phenyl-Thiazole Urea | SIRT2 | 9.0 | Reversible |

| 4-Chlorophenyl-Thiazole | VEGFR-2 | 0.051 | Reversible |

Note: This table presents representative data for analogous compounds to illustrate the potential inhibitory profile of thiazole derivatives and is not specific to this compound.

Development of Chemical Probes for Target Validation

Following the identification of a putative target, chemical probes based on the structure of this compound would be synthesized to validate target engagement in a more complex biological system. nih.gov A chemical probe is a molecule that retains the core binding properties of the parent compound but is modified to include a reporter tag (like a fluorescent dye or biotin) or a photoreactive group for covalent labeling.

The development of such a probe would start with structure-activity relationship (SAR) studies to identify positions on the this compound scaffold where modifications are tolerated without losing inhibitory potency. The alkyne group itself can serve as a "clickable" handle for attaching reporter tags via copper-catalyzed azide-alkyne cycloaddition (CuAAC), provided it is not the primary reactive group for covalent inhibition. acs.org

These probes would then be used in cellular thermal shift assays (CETSA) or activity-based protein profiling (ABPP) experiments to confirm that the compound binds to its intended target in intact cells or cell lysates. A successful probe would demonstrate a concentration-dependent stabilization or labeling of the target protein, providing strong evidence for on-target engagement. nih.gov

Mechanistic Studies of Cellular Perturbations (e.g., multipolar spindle formation)

Certain small molecules can induce specific cellular phenotypes that offer clues to their mechanism of action. One such phenotype is the formation of multipolar spindles during mitosis, a hallmark of mitotic catastrophe that can be exploited for anticancer therapy. nih.gov The presence of extra centrosomes in cancer cells makes them susceptible to compounds that disrupt the mechanisms of centrosome clustering. nih.govnih.gov

To investigate if this compound affects mitosis, cancer cell lines with supernumerary centrosomes would be treated with the compound. High-content imaging and immunofluorescence microscopy would be used to visualize key mitotic structures, such as microtubules (α-tubulin), centrosomes (γ-tubulin or pericentrin), and chromosomes (DAPI). nih.gov An increase in the percentage of cells with multipolar spindles compared to control cells would indicate interference with the mitotic machinery. nih.gov

Further mechanistic studies might reveal that the compound inhibits proteins essential for bundling spindle microtubules, such as the minus-end-directed kinesin HSET, which is a known therapeutic target for inducing multipolar divisions in cancer cells. nih.gov Depletion of such proteins via RNAi often phenocopies the effect of small molecule inhibitors, providing a method for target validation. nih.gov

Computational Biology and Molecular Docking

Computational methods are indispensable for rationalizing the observed biological activity and guiding further optimization. Molecular docking and simulation studies provide a detailed picture of how this compound might interact with its protein targets at an atomic level.

Ligand-Protein Docking Simulations

Molecular docking simulations are used to predict the preferred binding pose and affinity of a ligand within the active site of a target protein. wjarr.combiointerfaceresearch.comkoyauniversity.org For this compound, docking studies would be performed against the crystal structures of candidate target proteins identified from biochemical assays (e.g., kinases, proteases). nih.govacs.org

The process involves preparing the 3D structures of both the ligand and the protein and then using a scoring function to evaluate numerous possible binding orientations. biointerfaceresearch.comkoyauniversity.org The docking scores, typically expressed in negative energy terms (kcal/mol), indicate the stability of the ligand-protein complex; a more negative value suggests a more favorable interaction. wjarr.com

Given the reactive alkyne group, covalent docking simulations would be particularly relevant. These specialized algorithms model the formation of a covalent bond between the ligand and a specific nucleophilic residue (e.g., Cys) in the protein's active site, providing a more accurate prediction for irreversible inhibitors. nih.govacs.org

Binding Mode Predictions and Interaction Analysis

The output of docking simulations provides detailed predictions of the binding mode. This includes identifying the key amino acid residues that interact with the inhibitor and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking). mdpi.comnih.gov

For this compound, analysis would likely focus on:

Thiazole Ring Interactions: The thiazole ring can participate in various non-covalent interactions. Its sulfur atom can form noncovalent bonds, and the aromatic system can engage in arene-H bonds or π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket. mdpi.comacs.org

Ester Group Interactions: The methyl ester portion could act as a hydrogen bond acceptor.

Covalent Bond Formation: The terminal alkyne of the prop-2-ynoate moiety is a latent electrophile. nih.gov Docking would predict its proximity to a nucleophilic residue, most commonly the thiol group of a cysteine. nih.govacs.org The simulation would model the nucleophilic attack of the cysteine sulfur on one of the alkyne carbons, resulting in a stable vinyl thioether linkage. nih.govnih.gov

Molecular dynamics (MD) simulations can further refine these static docking poses, providing insights into the stability of the predicted binding mode and the thermodynamic properties of the interaction over time. biointerfaceresearch.comnih.gov

Table 2: Predicted Interactions for a Hypothetical Thiazole-Alkyne Inhibitor in a Cysteine Protease Active Site

| Inhibitor Moiety | Interacting Residue | Interaction Type | Predicted Distance (Å) |

|---|---|---|---|

| Thiazole Ring (Aromatic) | Phe143 | π-π Stacking | 3.5 - 4.5 |

| Thiazole Ring (Nitrogen) | Gln92 | Hydrogen Bond | 2.8 - 3.2 |

| Prop-2-ynoate (Alkyne Carbon) | Cys25 (Thiol) | Covalent Bond | 1.8 (post-reaction) |

Note: This table is a hypothetical representation based on docking studies of analogous covalent inhibitors and is intended for illustrative purposes.

Based on the current available information, there is no specific research data on the virtual screening of this compound for new biological targets. Computational studies and virtual screening are powerful tools in drug discovery to identify potential biological targets for novel compounds. However, published research specifically detailing these methods for this compound is not available in the public domain.

Mechanistic Investigations of Biological Activity Excluding Clinical/safety

Virtual Screening for New Biological Targets

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This process is instrumental in narrowing down the field of potential drug candidates for further experimental testing.

For a compound like Methyl 3-(1,2-thiazol-3-yl)prop-2-ynoate, a typical virtual screening workflow would involve:

Target Identification and Preparation: A three-dimensional structure of a potential biological target (e.g., a protein implicated in a disease) is obtained, often from crystallographic data. This structure is then prepared for docking by adding hydrogen atoms, assigning partial charges, and defining the binding site.

Ligand Preparation: The three-dimensional structure of this compound would be generated and optimized to find its most stable conformation.

Molecular Docking: Docking simulations would be performed to predict the preferred orientation of this compound when bound to the target protein. These simulations calculate a "docking score," which estimates the binding affinity.

Hit Identification and Analysis: Compounds with the best docking scores are considered "hits" and are further analyzed to understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) responsible for binding.

Without specific studies on this compound, it is not possible to provide data on its potential biological targets identified through virtual screening. Research in this area would be a valuable step in elucidating the compound's potential therapeutic applications.

Advanced Characterization Techniques Beyond Basic Identification

Spectroscopic Analysis for Mechanistic and Structural Elucidaion

Spectroscopic techniques are indispensable for confirming the molecular structure, investigating electronic properties, and monitoring chemical reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the carbon-hydrogen framework of a molecule. For Methyl 3-(1,2-thiazol-3-yl)prop-2-ynoate, both ¹H and ¹³C NMR would provide definitive structural confirmation.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the thiazole (B1198619) ring and the methyl ester group. The aromatic region would feature two doublets corresponding to the H-4 and H-5 protons of the 1,2-thiazole ring. Due to the aromatic nature of the thiazole ring, these protons would appear in the downfield region, typically between 7.0 and 9.0 ppm wikipedia.org. The electron-withdrawing effect of the adjacent propynoate (B1239298) substituent would likely shift these signals further downfield. The methyl group of the ester would present as a sharp singlet in the aliphatic region, typically around 3.8 ppm.

¹³C NMR: The carbon NMR spectrum would account for all seven unique carbon atoms in the molecule. The carbon of the methyl ester group would appear upfield, while the carbonyl carbon (C=O) of the ester would be significantly downfield, often in the 150-170 ppm range. The two sp-hybridized carbons of the alkyne bond would have characteristic shifts in the 70-90 ppm range. The three carbon atoms of the 1,2-thiazole ring would resonate in the aromatic region (110-160 ppm), with their precise shifts influenced by the nitrogen and sulfur heteroatoms and the alkyne substituent asianpubs.orgekb.eg.

Interactive Table 1: Predicted NMR Chemical Shifts (δ) for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Thiazole H-4 | ¹H | 7.5 - 8.5 | Doublet |

| Thiazole H-5 | ¹H | 8.0 - 9.0 | Doublet |

| Methyl (-OCH₃) | ¹H | ~3.8 | Singlet |

| Methyl (-OC H₃) | ¹³C | 50 - 55 | Quartet |

| Alkyne (C ≡C) | ¹³C | 70 - 80 | Singlet |

| Alkyne (C≡C ) | ¹³C | 80 - 90 | Singlet |

| Thiazole C-4 | ¹³C | 120 - 130 | Doublet |

| Thiazole C-5 | ¹³C | 145 - 155 | Doublet |

| Thiazole C-3 | ¹³C | 150 - 160 | Singlet |

Vibrational spectroscopy techniques like Infrared (IR) and Raman are crucial for identifying the specific functional groups within a molecule based on their characteristic vibrational frequencies. These two methods are complementary; vibrations that are strong in IR are often weak in Raman, and vice versa.

IR Spectroscopy: The IR spectrum would be dominated by a very strong absorption band for the ester carbonyl (C=O) stretch, expected around 1715-1730 cm⁻¹. The carbon-carbon triple bond (C≡C) of the alkyne would show a sharp, medium-to-weak absorption band in the 2190-2260 cm⁻¹ region researchgate.net. Other key absorptions would include C-O stretching frequencies for the ester group between 1100-1300 cm⁻¹, C-H stretching from the aromatic thiazole ring (above 3000 cm⁻¹) and the aliphatic methyl group (below 3000 cm⁻¹), and various fingerprint vibrations corresponding to the thiazole ring structure (C=N, C=C, and C-S stretches) below 1600 cm⁻¹ nih.govresearchgate.net.

Raman Spectroscopy: In contrast to IR, the C≡C triple bond stretch is expected to be a very strong and sharp signal in the Raman spectrum due to the significant change in polarizability during the vibration uni-rostock.de. The symmetric vibrations of the thiazole ring would also be prominent. The carbonyl (C=O) stretch, while strong in the IR, would be weaker in the Raman spectrum.

Interactive Table 2: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| C-H (Thiazole) | Stretching | 3050 - 3150 | Medium | Medium |

| C-H (Methyl) | Stretching | 2900 - 3000 | Medium | Medium |

| C≡C (Alkyne) | Stretching | 2190 - 2260 | Weak-Medium | Strong |

| C=O (Ester) | Stretching | 1715 - 1730 | Strong | Weak-Medium |

| C=N / C=C (Thiazole Ring) | Stretching | 1400 - 1600 | Medium-Strong | Medium-Strong |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the 1,2-thiazole ring, a heteroaromatic chromophore, conjugated with the propynoate system suggests that the compound will absorb ultraviolet light.

The spectrum is expected to show absorptions corresponding to π→π* transitions otago.ac.nz. Unsubstituted thiazole exhibits absorption bands in the VUV region researchgate.net. However, the extension of the conjugated π-system by the acetylenic ester group is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths, likely in the 250-350 nm range rsc.orgmdpi.com. The exact position of the absorption maximum (λ_max) and the molar absorptivity (ε) would be sensitive to the solvent used. This technique is valuable for confirming the presence of the conjugated system.

Interactive Table 3: Predicted Electronic Transitions for this compound

| Transition Type | Chromophore | Predicted λ_max (nm) |

|---|---|---|

| π→π* | Thiazole-Alkyne-Carbonyl | 250 - 350 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of molecular structure by mapping the electron density of a single crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles in the solid state.

Should single crystals of this compound be grown, single-crystal X-ray diffraction would provide its definitive three-dimensional structure. The analysis would yield crucial information, including the crystal system, space group, and unit cell dimensions researchgate.net. This technique would confirm the connectivity of the atoms and reveal details about the molecule's conformation and how it packs into a crystal lattice, including any intermolecular interactions such as hydrogen bonds or π-stacking nih.govresearchgate.net.

From the crystallographic data, a complete set of geometric parameters can be extracted. The 1,2-thiazole ring is expected to be essentially planar, a characteristic feature of aromatic systems wikipedia.org. The prop-2-ynoate linker is expected to be linear, with bond angles around the two sp-hybridized carbon atoms close to 180°. Analysis of the dihedral angle between the plane of the thiazole ring and the substituent would reveal the preferred rotational conformation of the molecule in the solid state. Bond lengths would be expected to fall within typical ranges for C-S, C=N, C≡C, and C=O bonds, providing insight into the degree of electron delocalization across the conjugated system mdpi.comnih.gov.

Interactive Table 4: Expected Bond Lengths and Angles for this compound

| Parameter | Atoms Involved | Expected Value |

|---|---|---|

| Bond Length | C-S (in ring) | ~1.72 Å |

| Bond Length | C=N (in ring) | ~1.32 Å |

| Bond Length | C≡C (alkyne) | ~1.20 Å |

| Bond Length | C=O (ester) | ~1.21 Å |

| Bond Angle | C-C≡C | ~178° - 180° |

| Bond Angle | O=C-O | ~125° |

Characterization of Crystal Packing and Intermolecular Interactions

The solid-state structure of this compound, determined through single-crystal X-ray diffraction, provides critical insights into its molecular geometry and the non-covalent interactions that govern its crystal packing. The arrangement of molecules in the crystal lattice is dictated by a variety of intermolecular forces.

In related thiazole derivatives, the crystal structure is often stabilized by a network of hydrogen bonds and other weak interactions. For instance, in the crystal structure of methylisothiazolinone (MIT), molecules form a layered structure through short C-H···O hydrogen bonding contacts. mdpi.com Similarly, analysis of Methyl 3-(2-oxobenzothiazolin-3-yl)propanoate reveals short intermolecular C—H⋯O contacts that link molecules into infinite chains. researchgate.net The thiazole ring itself can participate in π-π stacking interactions, a common feature in heterocyclic compounds that contributes to crystal stability.

Table 1: Typical Intermolecular Interactions in Thiazole Derivatives

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Reference |

|---|---|---|---|---|

| Hydrogen Bond | C-H | O=C | 3.241 | researchgate.net |

| Hydrogen Bond | N-H | O=C | --- | mdpi.com |

Note: Data presented is based on analogous structures to infer potential interactions for this compound.

Mass Spectrometry for Reaction Monitoring and Complex Mixture Analysis

Mass spectrometry is a powerful tool for the analysis of this compound, enabling accurate mass determination, structural elucidation, and quantification in complex matrices.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) provides the precise mass of the parent ion, allowing for the determination of its elemental formula with high confidence. For this compound (C₇H₅NO₂S), the exact mass can be calculated and compared to the experimentally measured mass. This technique is crucial for confirming the identity of the compound and for distinguishing it from isobaric interferences in a mixture. In the analysis of related thiazole derivatives, HRMS has been used to elucidate their structures and confirm their elemental composition. nih.govacs.org

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the protonated or deprotonated molecule. By subjecting the mass-selected parent ion to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated, which serves as a structural fingerprint.

The fragmentation of this compound is expected to proceed through several key pathways, based on the fragmentation behavior of esters, alkynes, and thiazole rings. miamioh.edumdpi.com Common fragmentation patterns for related isothiazolinones have been proposed and can serve as a guide. researchgate.net

Expected Fragmentation Pathways:

Loss of methoxy radical (•OCH₃): Cleavage of the ester group can lead to the loss of a methoxy radical, resulting in a prominent acylium ion.

Loss of carbon monoxide (CO): Following the initial fragmentation, the molecule may lose a molecule of CO.

Cleavage of the thiazole ring: The thiazole ring can undergo characteristic ring-opening reactions, leading to specific fragment ions that are diagnostic for this heterocyclic core.

Loss of the entire ester group: A cleavage can occur at the bond connecting the propynoate chain to the thiazole ring.

The interpretation of these fragmentation patterns is essential for the unambiguous identification of the compound in complex samples. unito.it

Table 2: Predicted MS/MS Fragmentation of [M+H]⁺ Ion of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |

|---|---|---|

| 168.01 | 137.00 | •OCH₃ |

| 168.01 | 110.00 | C₂H₂O₂ |

| 168.01 | 84.00 | C₃H₂O₂S |

Note: These are predicted fragmentation patterns based on general chemical principles and data from related compounds.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation of this compound from reaction byproducts, starting materials, and other impurities, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of non-volatile and thermally labile compounds like this compound. The method's versatility allows for the use of various stationary and mobile phases to achieve optimal separation.

For compounds with similar polarity, such as isothiazolinone preservatives, reversed-phase HPLC is commonly employed. researchgate.netresearchgate.net A C18 column is a typical choice for the stationary phase, providing good retention and separation based on hydrophobicity. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile or methanol, with gradient elution being used to resolve complex mixtures. nih.gov Detection is typically performed using a Diode Array Detector (DAD) or a mass spectrometer.

Table 3: Typical HPLC Conditions for Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

Note: These conditions are representative and may require optimization for this specific compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of volatile and thermally stable compounds. For this compound, its applicability would depend on its thermal stability and volatility. Derivatization may sometimes be necessary to improve its chromatographic properties. nih.gov

In a typical GC-MS analysis, the compound is separated in a capillary column (e.g., DB-5ms or HP-5ms) and subsequently detected by a mass spectrometer. The retention time provides one level of identification, while the mass spectrum provides confirmation and structural information. The electron ionization (EI) mass spectrum would show a molecular ion peak and a series of fragment ions that are characteristic of the molecule's structure. researchgate.net This technique is widely used for impurity profiling and quantitative analysis of related heterocyclic compounds. researchgate.net

Table 4: Representative GC-MS Parameters

| Parameter | Condition |

|---|---|

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS Source Temp | 230 °C |

| MS Quad Temp | 150 °C |

Note: The suitability and parameters for GC-MS analysis would need to be confirmed experimentally.

Emerging Research Perspectives and Challenges

Development of Novel Synthetic Methodologies

The creation of a carbon-carbon bond between a heterocyclic ring and an alkyne is a cornerstone of modern organic synthesis. For a compound like Methyl 3-(1,2-thiazol-3-yl)prop-2-ynoate, the most prominent and adaptable synthetic strategy is the Sonogashira cross-coupling reaction. wikipedia.orglibretexts.org This method involves the coupling of a terminal alkyne with an aryl or vinyl halide, facilitated by a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org

The likely synthetic route to this compound would involve the reaction of a 3-halo-1,2-thiazole (e.g., 3-iodo-1,2-thiazole) with methyl propiolate. The reaction mechanism proceeds through two interconnected catalytic cycles. In the palladium cycle, the Pd(0) catalyst undergoes oxidative addition with the thiazole (B1198619) halide. Simultaneously, in the copper cycle, the terminal alkyne reacts with a Cu(I) salt to form a more reactive copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II) complex, followed by reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst. wikipedia.org

While effective, traditional Sonogashira conditions can be hampered by the need for strictly anaerobic environments to prevent the undesirable homocoupling of alkynes (Glaser coupling). nih.gov This has spurred the development of novel, copper-free Sonogashira protocols. These modified procedures often employ more sophisticated palladium catalysts or different reaction conditions to facilitate the coupling without the copper co-catalyst, simplifying the process and purification. organic-chemistry.orgnih.gov

Beyond palladium catalysis, other innovative methods are emerging for the synthesis of thiazole derivatives. organic-chemistry.org For instance, reactions utilizing hypervalent iodine reagents, such as the cyclocondensation of thioamides with alkynyl(aryl)iodonium salts, present an alternative pathway to functionalized thiazoles. acs.org Additionally, multi-component reactions that allow for the construction of complex heterocyclic systems in a single step are gaining traction for their efficiency and atom economy. pharmtech.combepls.com

| Methodology | Key Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Traditional Sonogashira Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI), Amine base (e.g., Et₃N) | Anhydrous, anaerobic, often room temp. to mild heating | High efficiency, broad substrate scope, mild conditions. wikipedia.org | Requires inert atmosphere, potential for alkyne homocoupling, copper toxicity concerns. nih.gov |

| Copper-Free Sonogashira Coupling | Pd catalyst (e.g., Pd(OAc)₂ with specific ligands), Base | Often requires specific ligands or additives | Avoids Glaser homocoupling, simplifies purification. organic-chemistry.org | May require higher temperatures or more expensive catalysts. |

| Hypervalent Iodine Reagents | Alkynyl(aryl)iodonium salts, Thioamides | Often metal-free conditions | Provides an alternative to metal-catalyzed routes. acs.org | Substrate scope may be more limited. |

Exploration of Unconventional Reactivity Profiles

The unique electronic nature of this compound, characterized by the juxtaposition of the thiazole and alkyne moieties, opens avenues for exploring unconventional reactivity. The alkyne's carbon-carbon triple bond can participate in a variety of cycloaddition reactions, which are powerful tools for constructing complex ring systems. numberanalytics.com For example, 1,3-dipolar cycloadditions with organic azides (a form of "click chemistry") would yield triazole-linked thiazole structures. numberanalytics.com Diels-Alder reactions, where the alkyne acts as a dienophile, could also be explored to build more elaborate polycyclic frameworks. numberanalytics.com

The thiazole ring itself possesses a distinct reactivity profile. It can undergo electrophilic substitution, typically at the C5 position, due to the directing effects of the ring's heteroatoms. numberanalytics.compharmaguideline.com The presence of the electron-withdrawing propynoate (B1239298) group at the C3 position could further influence the regioselectivity of such reactions. Furthermore, modern synthetic methods have enabled the direct C-H functionalization of thiazoles, providing a route to introduce new substituents without pre-functionalization. researchgate.net Palladium-catalyzed hydroarylation of the alkyne with another azole molecule, for instance, could lead to complex, stereodefined triarylethylenes. researchgate.net

Investigating the interplay between the two functional groups is a key research direction. For example, intramolecular cyclization reactions could be envisioned, potentially triggered by metal catalysts or specific reagents, leading to novel fused heterocyclic systems. The electronic communication between the thiazole ring and the alkyne could also be exploited in the design of functional materials, where this conjugation influences optical or electronic properties.

| Reaction Type | Reacting Moiety | Potential Reagent(s) | Expected Product Class |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Alkyne | Organic Azides, Nitrones | Thiazole-Triazole Hybrids. numberanalytics.com |

| Diels-Alder Reaction | Alkyne (as dienophile) | Dienes (e.g., Butadiene) | Polycyclic Thiazole Derivatives. numberanalytics.com |

| Electrophilic Substitution | Thiazole Ring | Halogenating agents (NBS), Nitrating agents (HNO₃/H₂SO₄) | Substituted Thiazole-Alkyne Hybrids. numberanalytics.compharmaguideline.com |

| C-H Functionalization | Thiazole Ring | Pd catalysts, Aryl halides | Arylated Thiazole-Alkyne Derivatives. researchgate.net |

| Hydroarylation | Alkyne | Other (hetero)arenes, Pd catalyst | Thiazole-containing Triarylethylenes. researchgate.net |

Integration with Machine Learning and Artificial Intelligence for Drug Design

The convergence of computational power and chemical data has positioned machine learning (ML) and artificial intelligence (AI) as transformative tools in drug design. nih.gov For a scaffold like this compound, these technologies offer a path to rapidly explore its potential as a basis for new therapeutic agents without synthesizing every possible derivative. nih.govmdpi.com

A primary application is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov By synthesizing a small, diverse library of derivatives and measuring their biological activity against a specific target (e.g., a protein kinase), researchers can train an ML model. The model learns the correlation between structural features (encoded as molecular descriptors) and activity. nih.gov This trained model can then predict the activity of vast virtual libraries of yet-to-be-synthesized thiazole-alkyne compounds, prioritizing the most promising candidates for synthesis and testing. nih.govresearchgate.net

AI can also be used for de novo drug design, where algorithms generate entirely new molecular structures optimized for a specific biological target's binding site. Using the thiazole-alkyne core as a starting fragment, AI could suggest novel modifications and substitutions to maximize binding affinity and selectivity. Furthermore, in silico screening, powered by ML, can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. researchgate.netucl.ac.uk This early-stage prediction helps to eliminate compounds likely to fail later in development due to poor pharmacokinetic profiles, saving significant time and resources. ucl.ac.uk These computational approaches enable a more focused and efficient exploration of the chemical space around the core thiazole-alkyne structure. nih.govijaresm.comnih.gov

Challenges in Scalable Synthesis for Research Applications

Transitioning the synthesis of a specialized compound like this compound from a small-scale laboratory preparation to a larger, multi-gram scale for extensive research presents several significant challenges. One of the primary hurdles is the availability and cost of the starting materials, particularly substituted 3-halo-1,2-thiazoles, which may not be commercially available in large quantities and could require multi-step synthesis themselves. bepls.com

The reliance on transition-metal catalysts, such as palladium, is another major factor. africanjournalofbiomedicalresearch.com Palladium catalysts are expensive, and their cost can become prohibitive on a larger scale. Moreover, there is a critical need for highly efficient purification methods to remove residual metal traces from the final product, as these can interfere with subsequent biological assays and are strictly regulated in pharmaceutical applications.

Reaction conditions also pose a challenge. As mentioned, traditional Sonogashira couplings require stringent inert atmosphere conditions to prevent side reactions, which can be difficult and costly to maintain on a larger scale. organic-chemistry.org While copper-free methods can mitigate some issues, they may introduce their own complexities, such as the need for specialized and expensive ligands. nih.gov Finally, purification of the final product can be complex. The removal of unreacted starting materials, homocoupled alkyne byproducts, and catalyst residues often requires careful chromatographic purification, a process that is not always easily scalable. pharmtech.com

Design of Next-Generation Thiazole-Alkyne Hybrids for Specific Research Objectives

The design of future molecules based on the this compound scaffold is guided by the principles of rational design and an understanding of structure-activity relationships (SAR). nih.govmdpi.comresearchgate.net The core structure serves as a template that can be systematically modified to optimize its interaction with a specific biological target. The alkyne linker is particularly important; it provides a rigid, linear connection between the thiazole and the methyl ester group, which can precisely position these functionalities within a protein's binding pocket. nih.gov This rigidity is a key feature in designing molecules with high target specificity.

Next-generation design efforts could focus on several areas:

Thiazole Ring Substitution: Introducing various substituents (e.g., alkyl, aryl, or halogen groups) at the C4 and C5 positions of the thiazole ring can modulate the molecule's electronics, lipophilicity, and steric profile, all of which can influence biological activity. nih.govnih.gov

Ester Group Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted into a range of amides. These changes can introduce new hydrogen bonding interactions, which are often crucial for target binding. frontiersin.org

Hybridization: The terminal end of the molecule could be appended with other known pharmacophores to create hybrid molecules with potentially dual or enhanced activity. nih.govrsc.org

For example, by incorporating this scaffold into larger molecules, researchers have designed potent inhibitors of specific enzymes like ALK5 or created agents that bind to the minor groove of DNA for anticancer applications. nih.govnih.gov The ultimate goal is to leverage the unique structural features of the thiazole-alkyne core to develop highly selective and potent molecular probes or lead compounds for therapeutic research. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.